HEXAFLUOROISOPROPYL CROTONATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

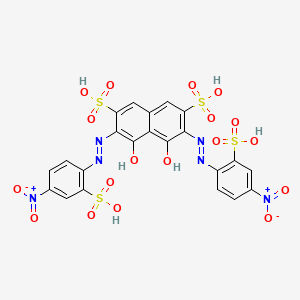

HEXAFLUOROISOPROPYL CROTONATE is a useful research compound. Its molecular formula is C7H6F6O2 and its molecular weight is 236.11. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

Hexafluoroisopropyl crotonate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mecanismo De Acción

Target of Action

Hexafluoroisopropyl Crotonate is a complex compound that primarily targets chemical reactions involving Lewis and Brønsted acid-catalyzed transformations . It’s particularly effective in promoting a wide range of challenging chemical reactions .

Mode of Action

The compound’s mode of action is quite complex. It was initially believed that this compound was almost exclusively involved in the stabilization of cationic intermediates, owing to its high polarity and low nucleophilicity . Recent findings reveal that many lewis and brønsted acid-catalyzed transformations conducted in this compound additionally involve cooperation between the catalyst and this compound hydrogen-bond clusters . This is akin to Lewis- or Brønsted acid-assisted-Brønsted acid catalysis .

Biochemical Pathways

The compound affects various biochemical pathways, particularly those involving transition metal-catalyzed C–H bond functionalization reactions . It has been found to enhance the chiral induction in Pd-catalyzed atroposelective C–H activation .

Pharmacokinetics

It’s known that the compound is a solvent with unique properties that make a difference in various subdomains of organic chemistry . Its unique features compared to its non-fluoro analogue isopropanol have helped this solvent to make a difference in various subdomains of organic chemistry .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to promote a wide range of challenging chemical reactions . It’s particularly effective in enhancing the yield and selectivity of distal aromatic C–H functionalizations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound should be prevented from entering drains, and its discharge into the environment must be avoided . Furthermore, it’s important to collect and arrange for proper disposal of the compound, and to keep it in suitable and closed containers for disposal .

Propiedades

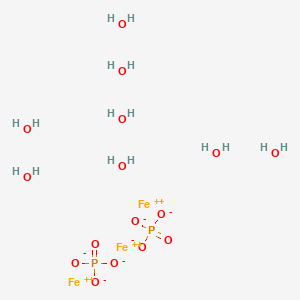

| { "Design of the Synthesis Pathway": "The synthesis pathway for HEXAFLUOROISOPROPYL CROTONATE involves a multi-step process starting with the reaction of isopropyl crotonate with hexafluoroacetone, followed by several purification and reaction steps to obtain the final product.", "Starting Materials": [ "Isopropyl crotonate", "Hexafluoroacetone", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Step 1: Isopropyl crotonate is reacted with hexafluoroacetone in the presence of sodium hydride and methanol to form the intermediate product, 3-(hexafluoroisopropyl)but-2-enoic acid.", "Step 2: The intermediate product is purified by washing with hydrochloric acid, sodium bicarbonate, and water.", "Step 3: The purified intermediate product is then reacted with thionyl chloride to form the corresponding acid chloride.", "Step 4: The acid chloride is then reacted with ethanol to form the corresponding ester.", "Step 5: The ester is purified by washing with sodium bicarbonate and water.", "Step 6: The purified ester is then hydrolyzed with hydrochloric acid to form the final product, HEXAFLUOROISOPROPYL CROTONATE.", "Step 7: The final product is purified by washing with sodium bicarbonate, sodium chloride, and magnesium sulfate, and then extracted with ethyl acetate." ] } | |

Número CAS |

135771-94-7 |

Fórmula molecular |

C7H6F6O2 |

Peso molecular |

236.11 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1E,3Z)-1,3-Pentadien-1-yl]-1,3-benzothiazole](/img/structure/B1148264.png)

![(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one](/img/structure/B1148276.png)

![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)